Upadacitinib
Overview
Description
Upadacitinib is a selective Janus kinase (JAK) inhibitor used primarily for the treatment of various inflammatory diseases. It is an oral medication that has shown efficacy in treating conditions such as rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, Crohn’s disease, ankylosing spondylitis, and axial spondyloarthritis . This compound works by blocking the action of enzymes called Janus kinases, which are involved in the inflammatory processes .
Mechanism of Action
Target of Action
Upadacitinib is an oral Janus kinase (JAK) inhibitor, specifically targeting JAK1 . JAK enzymes are intracellular cytoplasmic enzymes that play a crucial role in the process of immune-mediated inflammatory diseases . JAK1 is involved in setting up processes that lead to inflammation .
Mode of Action
This compound works by inhibiting the action of JAK1 . By blocking the action of JAK1, this compound inhibits the phosphorylation of downstream effector proteins, which consequently inhibits cytokine signaling for key pathways involved in inflammatory diseases . This inhibition of JAK1 reduces dose-related toxicity (as seen with some pan-JAK inhibitors) without significantly affecting efficacy .
Biochemical Pathways
This compound affects the JAK-STAT pathway, which is utilized by proinflammatory cytokines . The inhibition of JAK1 by this compound leads to the disruption of the JAK-STAT signaling pathway, thereby reducing the inflammatory response . Pathway enrichment suggests that this compound affects the histidine and tryptophan biochemical pathways .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics and biphasic elimination with a terminal half-life of 9–14 hours . Steady-state concentrations were achieved in 24–48 hours with negligible accumulation after twice-daily administration . This compound’s metabolism is mainly mediated by cytochrome P450 (CYP) 3A4 with a potential minor contribution from CYP2D6 .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of JAK1 protein expression and suppression of pathogenic CD4 T cell proliferation and pathogenicity while promoting Treg proliferation . This compound also modulates molecular biomarkers of disease activity, T-helper-cell differentiation, B-cell-mediated responses, gut barrier function, and wound healing .
Action Environment
Genetic predisposition in combination with environmental influences are key drivers of the pathogenesis of diseases treated with this compound, with changes in the microbiome and alterations in the intestinal barrier playing crucial roles leading to abnormal chronic inflammation . The effectiveness of this compound can be influenced by these environmental factors, as well as the patient’s disease severity and age .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of upadacitinib involves multiple steps, including the formation of its core structure and the introduction of functional groups. One of the key steps in its synthesis is the formation of the imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core. This is typically achieved through a series of cyclization reactions .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of specific catalysts and reaction conditions to facilitate the formation of the desired product. The process also involves purification steps such as crystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Upadacitinib undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Upadacitinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of JAK inhibition on various chemical pathways.
Biology: Used to study the role of JAK enzymes in cellular processes and inflammation.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating various inflammatory diseases.
Industry: Used in the development of new therapeutic agents targeting JAK enzymes
Comparison with Similar Compounds
Filgotinib: Another selective JAK1 inhibitor used for similar indications.
Tofacitinib: A pan-JAK inhibitor that targets multiple JAK isoforms.
Baricitinib: A selective JAK1 and JAK2 inhibitor
Uniqueness of Upadacitinib: this compound is unique in its high selectivity for JAK1, which may result in a more favorable safety profile compared to less selective JAK inhibitors. This selectivity allows for effective inhibition of inflammatory pathways with potentially fewer side effects .
Properties
IUPAC Name |
(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQFJHHDOKWSHR-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027919 | |
Record name | Upadacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease that involves the interplay of several mediators, including the immune cells (mainly T- and B-lymphocytes) and pro-inflammatory cytokines, such as the tumour necrosis factor (TNF), transforming growth factor (TGF), and interleukin 6 (IL-6). The Janus Kinase (JAK) family plays an essential role in the normal physiological functions (such as erythropoiesis), but also the signalling of pro-inflammatory cytokines that are implicated in many immune-mediated diseases. The JAK family consists of four isoforms (JAK1, JAK2, JAK3, and Tyrosine Kinase 2) that each interacts with different cytokine receptors and uniquely associates with the intracellular domains of Type I/II cytokine receptors. JAK1 is primarily involved in the signalling transduction pathways of IL-6, IFN and the common γ -chain cytokines, including IL-2 and IL-15. IL-6 has been closely studied in particular, as it is a major cytokine involved in B- and T-cell differentiation and the acute phase response in inflammation. Upon interaction of cytokines with their cytokine receptors, the JAKs mediate the JAK-STAT signal transduction pathway in response to receptor activation. JAKs are tyrosine kinases that cause phosphorylation of several proteins, including cytokine receptors and JAKs themselves. Phosphorylation of JAKs promotes the phosphorylation and activation of the signalling molecules called STATs, leading to their nuclear translocation, binding to DNA promoters, and target gene transcription. JAK1-mediated signalling pathways ultimately promote pro-inflammatory events, such as increased proliferation and survival of immune cells, T cell differentiation, and macrophage activation. Upadacitinib is a selective JAK1 inhibitor that has a negligible effect on JAK3, leading to an improved drug safety profile. Upadacitinib blocks the cellular processes that contribute to the inflammatory conditions in rheumatoid arthritis. In human leukocytes cellular assays, upadacitinib inhibited JAK1/3-induced phosphorylation of STAT3/5 mediated by IL-6/7. | |
Record name | Upadacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1310726-60-3 | |
Record name | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310726-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Upadacitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310726603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Upadacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Upadacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UPADACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RA0KN46E0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
16-19 | |
Record name | Upadacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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